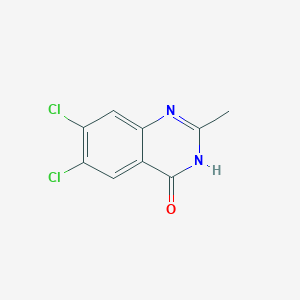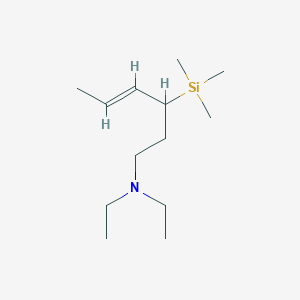
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine is an organic compound characterized by the presence of a trimethylsilyl group and a diethylamino group attached to a hex-4-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-4-en-1-amine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine, is added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrocarbons.
Applications De Recherche Scientifique
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the development of bioactive molecules or as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diethylamino group may interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine: can be compared with other compounds containing trimethylsilyl groups or diethylamino groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H29NSi |
|---|---|
Poids moléculaire |
227.46 g/mol |
Nom IUPAC |
(E)-N,N-diethyl-3-trimethylsilylhex-4-en-1-amine |
InChI |
InChI=1S/C13H29NSi/c1-7-10-13(15(4,5)6)11-12-14(8-2)9-3/h7,10,13H,8-9,11-12H2,1-6H3/b10-7+ |
Clé InChI |
UQKAMLSGLSOOSY-JXMROGBWSA-N |
SMILES isomérique |
CCN(CC)CCC(/C=C/C)[Si](C)(C)C |
SMILES canonique |
CCN(CC)CCC(C=CC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


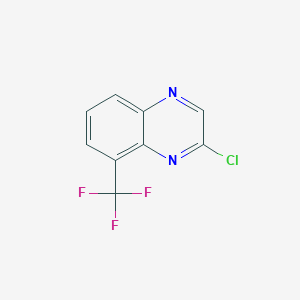

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
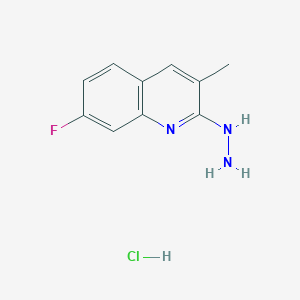


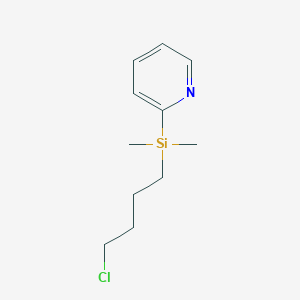

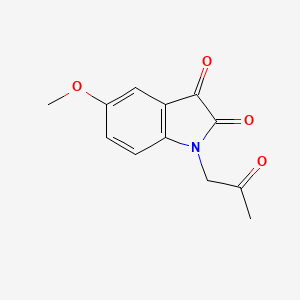
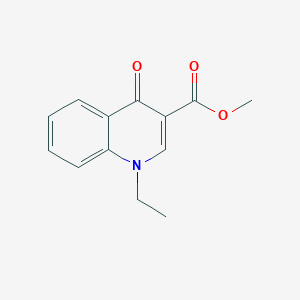
![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
